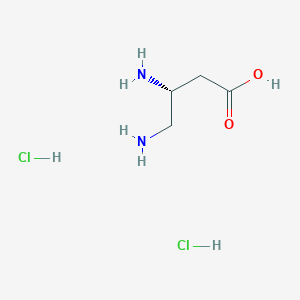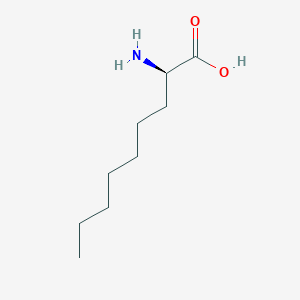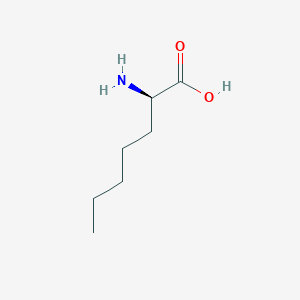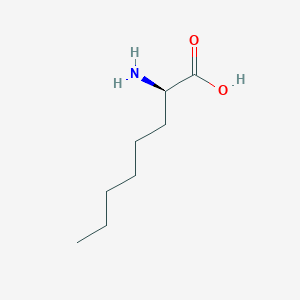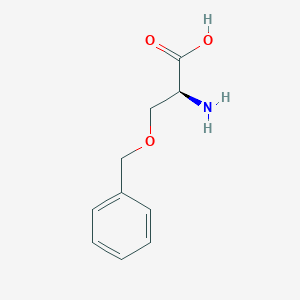
O-benzyl-L-serine
Vue d'ensemble
Description
O-BENZYL-l-SÉRINE, également connue sous le nom d'acide (S)-2-amino-3-benzyloxypropionique, est un dérivé de l'acide aminé sérine. Il est caractérisé par la présence d'un groupe benzyle lié à l'atome d'oxygène de la molécule de sérine. Ce composé a une formule moléculaire de C10H13NO3 et un poids moléculaire de 195,22 g/mol .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : O-BENZYL-l-SÉRINE peut être synthétisé par plusieurs méthodes. Une approche courante implique la résolution de la N-formyl-O-benzyl-DL-sérine en utilisant une solubilisation sélective. Cette méthode fournit une voie plus pratique et rentable pour obtenir de l'O-BENZYL-l-SÉRINE .
Méthodes de production industrielle : Dans les environnements industriels, la production de O-BENZYL-l-SÉRINE implique souvent l'utilisation de la synthèse peptidique en phase solution. Le composé est généralement obtenu à haute pureté (≥99,0 %) et est disponible sous forme de poudre .
Analyse Des Réactions Chimiques
Types de réactions : O-BENZYL-l-SÉRINE subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir O-BENZYL-l-SÉRINE en ses formes réduites.
Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les nucléophiles en conditions acides ou basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la substitution peut entraîner divers dérivés de la sérine substituée .
4. Applications de la recherche scientifique
O-BENZYL-l-SÉRINE a un large éventail d'applications dans la recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action de O-BENZYL-l-SÉRINE implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber les transporteurs alanine sérine cystéine (ASCT), qui jouent un rôle dans la régulation de la concentration synaptique de la D-sérine. Cette inhibition affecte l'activation des récepteurs N-méthyl-D-aspartate (NMDAR) et influence la plasticité synaptique et la neurotransmission .
Composés similaires :
O-Benzyl-D-sérine : Similaire en structure mais diffère dans la stéréochimie de la partie sérine.
N-(tert-Butoxycarbonyl)-O-benzyl-L-sérine : Contient un groupe protecteur tert-butoxycarbonyl supplémentaire.
Chlorhydrate de benzyl ester de L-sérine : Un dérivé de l'ester benzylique de la sérine.
Unicité : O-BENZYL-l-SÉRINE est unique en raison de sa stéréochimie spécifique et de la présence du groupe benzyle, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber les ASCT et à influencer l'activité des NMDAR le distingue des autres dérivés de la sérine .
Applications De Recherche Scientifique
O-BENZYL-l-SERINE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of O-BENZYL-l-SERINE involves its interaction with specific molecular targets and pathways. It is known to inhibit the alanine serine cysteine transporters (ASCT), which play a role in regulating the synaptic concentration of D-serine. This inhibition affects the activation of N-methyl-D-aspartate receptors (NMDARs) and influences synaptic plasticity and neurotransmission .
Comparaison Avec Des Composés Similaires
O-Benzyl-D-serine: Similar in structure but differs in the stereochemistry of the serine moiety.
N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Contains an additional tert-butoxycarbonyl protecting group.
L-Serine benzyl ester hydrochloride: A benzyl ester derivative of serine.
Uniqueness: O-BENZYL-l-SERINE is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to inhibit ASCT and influence NMDAR activity sets it apart from other serine derivatives .
Propriétés
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30916-68-8 | |
| Record name | L-Serine, O-(phenylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30916-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20884107 | |
| Record name | L-Serine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4726-96-9 | |
| Record name | O-Benzyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Serine, O-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Serine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of O-benzyl-L-serine?
A1: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from its structure:
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies utilize spectroscopic techniques to characterize this compound and its polymers.
- Infrared Spectroscopy: Used to analyze the molecular structure and conformation of poly-O-benzyl-L-serine, particularly its β-structure. [, ]
- Circular Dichroism (CD): Employed to study the conformation of peptides containing this compound. []
- 13C Nuclear Magnetic Resonance (13C-NMR): Applied to investigate the conformation of peptides incorporating this compound. []
Q3: What is known about the material properties of poly-O-benzyl-L-serine?
A3: Research indicates that poly-O-benzyl-L-serine exhibits interesting material properties:
- Crystalline Structure: Similar to silk sericin, showing both random coil and anti-parallel β-sheet structures depending on preparation methods. [, , ]
- Thermal Properties: Displays thermal behavior comparable to silk sericin. []
- Film Formation: Can be processed into films with varying thicknesses through techniques like vapor deposition. []
Q4: How is this compound typically synthesized?
A4: Several synthetic routes have been explored:
- Enzymatic Resolution: Resolution of N-acetyl-O-benzyl-DL-serine using Takadiastase. []
- Resolution without Resolving Agents: Separation of enantiomers from the Wunsch–Furst resolution mixture using selective solubilization. []
- Cesium Salt Method: Preparation from N-tert-butyloxycarbonyl-amino acid followed by deprotection. []
Q5: What are the main applications of this compound?
A5: this compound serves as a versatile building block in various research areas:
- Peptide Synthesis: Commonly used as a protected form of serine in peptide synthesis, as demonstrated in the creation of actinomycin analogs, secretin fragments, and apolipoprotein C-I. [, , ]
- Model Compound: Serves as a model for silk sericin due to similarities in structure and properties. [, ]
- Polymer Synthesis: Polymerized to create poly(α-hydroxy acids) with potential applications in drug delivery and tissue engineering due to their degradability, water solubility, and cell compatibility. []
- Synthesis of Biologically Active Compounds: Utilized in the preparation of uridine derivatives as UDP-glucuronosyltransferase inhibitors. []
Q6: Can this compound be used to synthesize polymers other than poly(α-hydroxy acids)?
A6: Yes, this compound can be polymerized to form other polymers:
- Poly-O-benzyl-L-serine: Synthesized and investigated for its conformational properties in solution. [, , , , ]
- Copolymers: Used in the synthesis of copolymers with other amino acids, such as γ-benzyl-L-glutamate, to study their conformational behavior. [, ]
Q7: Are there any examples of this compound being used in the development of therapeutic agents?
A7: Yes, research highlights its potential in this field:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


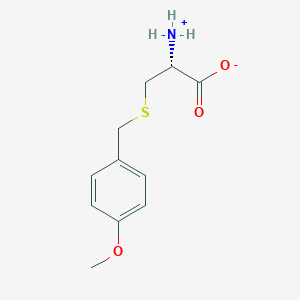

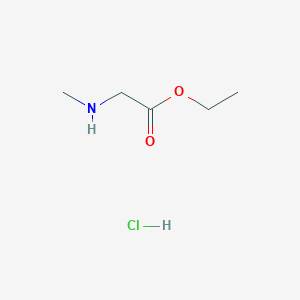
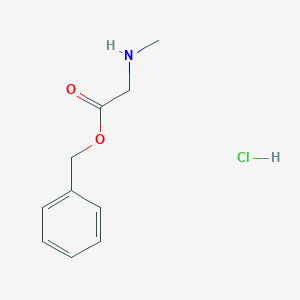
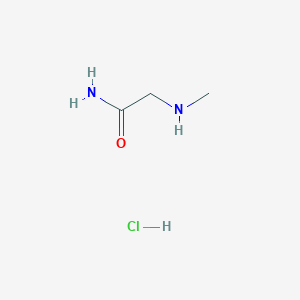

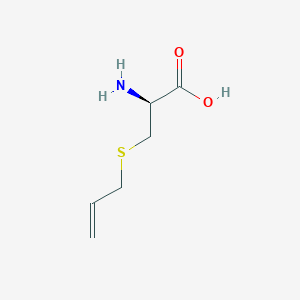
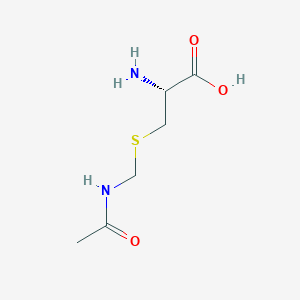
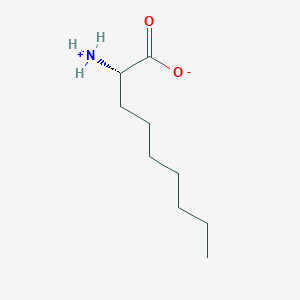
![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
